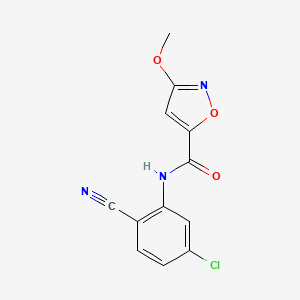

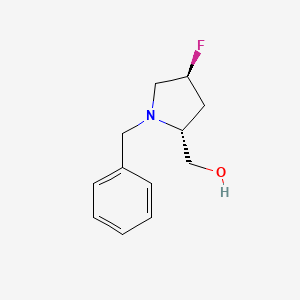

![molecular formula C21H21FN2O4S2 B2432827 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-fluorobenzyl)thiophene-2-carboxamide CAS No. 1251595-14-8](/img/structure/B2432827.png)

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-fluorobenzyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-fluorobenzyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C21H21FN2O4S2. It has an average mass of 448.531 Da and a monoisotopic mass of 448.092682 Da . This compound is a versatile material with potential applications in various fields such as medicine, chemistry, and material science.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular formula, C21H21FN2O4S2. It has an average mass of 448.531 Da and a monoisotopic mass of 448.092682 Da .Applications De Recherche Scientifique

Antimalarial Activity

Benzothiophene carboxamide derivatives, including structures related to "3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-fluorobenzyl)thiophene-2-carboxamide," have been identified as potent inhibitors of Plasmodium falciparum enoyl‐ACP reductase (PfENR). These compounds show promise in the development of antimalarial agents due to their inhibitory effects, with one derivative demonstrating significant potency with an IC50 of 115 nM for purified PfENR. The study suggests these inhibitors exhibit competitive kinetics with cofactor and uncompetitive kinetics with the substrate, highlighting their potential in antimalarial therapy T. Banerjee et al., 2011.

Carbonic Anhydrase Inhibition

Research on aromatic sulfonamide inhibitors, closely related to the sulfamoyl moiety in "3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-fluorobenzyl)thiophene-2-carboxamide," has shown that these compounds can effectively inhibit several carbonic anhydrase (CA) isoenzymes. These inhibitors display nanomolar half-maximal inhibitory concentrations (IC50) across various CA isoenzymes, indicating their potential for treating conditions associated with altered CA activity C. Supuran et al., 2013.

Synthesis and Characterization

The synthesis and characterization of thiophene derivatives are crucial for understanding their chemical behavior and potential applications. Studies involving the synthesis of thiophene carboxamide derivatives have contributed to a broader comprehension of their chemical properties, further supporting their research and development in medicinal chemistry and other scientific fields S. Nagaraju et al., 2018.

Enzyme-mediated Cell Adhesion Inhibition

Compounds structurally related to "3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-fluorobenzyl)thiophene-2-carboxamide" have been explored for their ability to inhibit enzyme-mediated cell adhesion. Specifically, benzo[b]thiophene-, benzofuran-, indole-, and naphthalene-2-carboxamides have been found to decrease the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. This inhibition suggests potential applications in treating inflammatory conditions D. Boschelli et al., 1995.

Propriétés

IUPAC Name |

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O4S2/c1-3-28-17-10-8-16(9-11-17)24(2)30(26,27)19-12-13-29-20(19)21(25)23-14-15-6-4-5-7-18(15)22/h4-13H,3,14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXICRHWAMBDFRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-fluorobenzyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

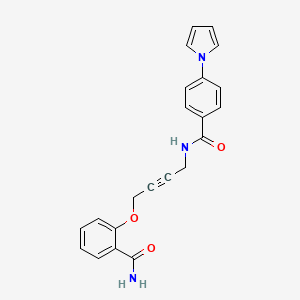

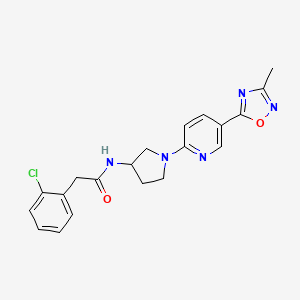

![5-chloro-6-hydroxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2432745.png)

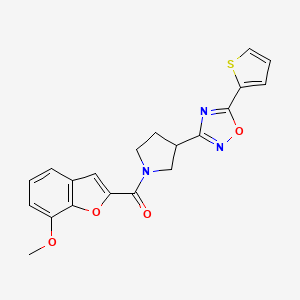

![ethyl 3-carbamoyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2432746.png)

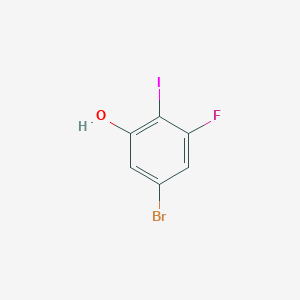

![4-benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2432747.png)

![7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2432748.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2432752.png)

![1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2432754.png)

![Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2432764.png)

![6-(4-fluorobenzyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2432767.png)